Boc-L-酪氨酸醇

描述

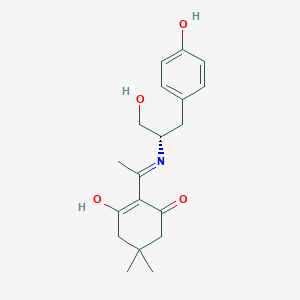

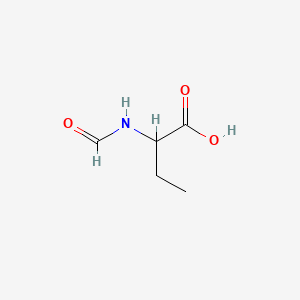

Boc-L-Tyrosinol is a compound with the linear formula 4-(HO)C6H4CH2CH(CH2OH)NHCO2C(CH3)3 . It has a molecular weight of 267.32 . It is used in peptide synthesis .

Synthesis Analysis

A synthetic method for Boc-L-tyrosine has been described in a patent . According to the method, an aqueous solution of L-tyrosine, sodium hydroxide, or potassium hydroxide is added in batches to (Boc)2O under a one-pot condition. By controlling the reaction condition, Boc-L-tyrosine is obtained in a high-yield mode .

Molecular Structure Analysis

The molecular structure of Boc-L-Tyrosinol is represented by the SMILES string CC(C)(C)OC(=O)NC@HCc1ccc(O)cc1 . The InChI key for Boc-L-Tyrosinol is KMVXZPOLHFZPKW-NSHDSACASA-N .

Chemical Reactions Analysis

Boc-L-Tyrosinol is used for the introduction of azide and diazo functional groups. It also serves as a nitrene source and as a substrate for [3+2] cycloaddition reactions .

Physical And Chemical Properties Analysis

Boc-L-Tyrosinol is a white powder with a melting point of 118-120 degrees Celsius . Its optical activity is -24° at a concentration of 1 in chloroform .

科学研究应用

在阿片类药物研究中的合成和衍生物

Boc-L-酪氨酸醇,特别是其衍生物Boc-2',6'-二甲基-l-酪氨酸,已被用于合成阿片类配体。由于Boc-2',6'-二甲基-l-酪氨酸残基的独特结构,这些配体在阿片类受体类型上显示出优异的效力。已经探索了通过微波辅助Negishi偶联合成这种化合物,从而开发出其他非天然酪氨酸衍生物(Bender et al., 2015)。

在成像蛋白质代谢中的应用

2-[18F]氟代-L-酪氨酸,一种源自Boc-L-酪氨酸醇的氟标记氨基酸,已合成用于利用正电子发射断层扫描(PET)对蛋白质代谢进行成像。该化合物整合到新合成的蛋白质中,使其成为PET成像的有希望的示踪剂(Hess et al., 2002)。

在产生氧化蛋白质损伤生物标记物中的作用

N,N'-二Boc-二酪氨酸,Boc-L-酪氨酸醇的衍生物,已被合成作为氧化蛋白质损伤的生物标记物。Boc基团的存在允许选择性化学反应,使其可用于与聚合物、氨基酸、药物、抗体等结合(Lee et al., 2011)。

在肽类似物中的抗癌活性

Boc-L-酪氨酸醇衍生的肽已被研究其抗癌活性,特别是在抑制DNA聚合酶β和抑制癌细胞生长方面。这项研究突出了Boc-L-酪氨酸醇衍生物在癌症治疗中的潜力(Kuriyama et al., 2013)。

在电化学传感器中的应用

Boc-L-酪氨酸醇已用于开发电化学传感器,用于同时测定生物液体中的各种生物化合物,包括左旋多巴、尿酸、酪氨酸和抗坏血酸。该应用对于监测帕金森氏症等疾病至关重要(Atta et al., 2020)。

安全和危害

作用机制

Target of Action

Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound used in proteomics research It’s known that tyrosine derivatives can interact with a variety of proteins and enzymes, influencing numerous biochemical processes .

Mode of Action

It’s known that tyrosine and its derivatives can undergo various enzymatic transformations, leading to the production of a wide range of bioactive compounds .

Biochemical Pathways

Tyrosine, the core structure of Boc-L-Tyrosinol, is involved in several biochemical pathways. It can undergo five different derivatizations: deamination, elimination, α-amino shifting, and catalysis by a three-enzyme cascade . These transformations can lead to the production of various chemicals, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Result of Action

Tyrosine and its derivatives are known to play significant roles in protein-protein and protein-ligand interactions, influencing various biochemical processes .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2434630.png)